

Spectral Analysis of 2,2-Dimethylsuccinic Anhydride: A Comparative NMR Guide

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Compound of Interest

Compound Name: 2,2-Dimethylsuccinic anhydride

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In the realm of organic chemistry and drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the chemical environment of atoms within a molecule. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **2,2-dimethylsuccinic anhydride**, a key building block in various synthetic pathways.

To offer a clearer perspective on the influence of substitution patterns on spectral features, this guide presents a comparative analysis with its constitutional isomer, 2,3-dimethylsuccinic anhydride, and the parent compound, succinic anhydride. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for researchers and scientists in identifying and characterizing these important chemical entities.

Comparative NMR Data Analysis

The ^1H and ^{13}C NMR spectral data for **2,2-dimethylsuccinic anhydride** and its comparators were acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2,2-Dimethylsuccinic anhydride	2.74	s	2H	-CH ₂ -
1.35	s	6H	-C(CH ₃) ₂	
2,3-Dimethylsuccinic anhydride (meso)	~2.9	m	2H	-CH(CH ₃)-
~1.3	d	6H	-CH(CH ₃)-	
Succinic anhydride	2.99	s	4H	-CH ₂ -CH ₂ -

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)	Assignment
2,2-Dimethylsuccinic anhydride	175.8	C=O
42.9	-C(CH ₃) ₂	
36.4	-CH ₂ -	
23.9	-C(CH ₃) ₂	
2,3-Dimethylsuccinic anhydride (meso)	~175	C=O
~40	-CH(CH ₃)-	
~14	-CH(CH ₃)-	
Succinic anhydride	172.6	C=O
29.5	-CH ₂ -	

Experimental Protocols

The following provides a generalized methodology for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **2,2-dimethylsuccinic anhydride**.

Sample Preparation:

- Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- The solution was transferred into a standard 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz NMR spectrometer.
- Solvent: CDCl_3 .
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Acquisition time: 3.98 s
 - Spectral width: 20.5 ppm

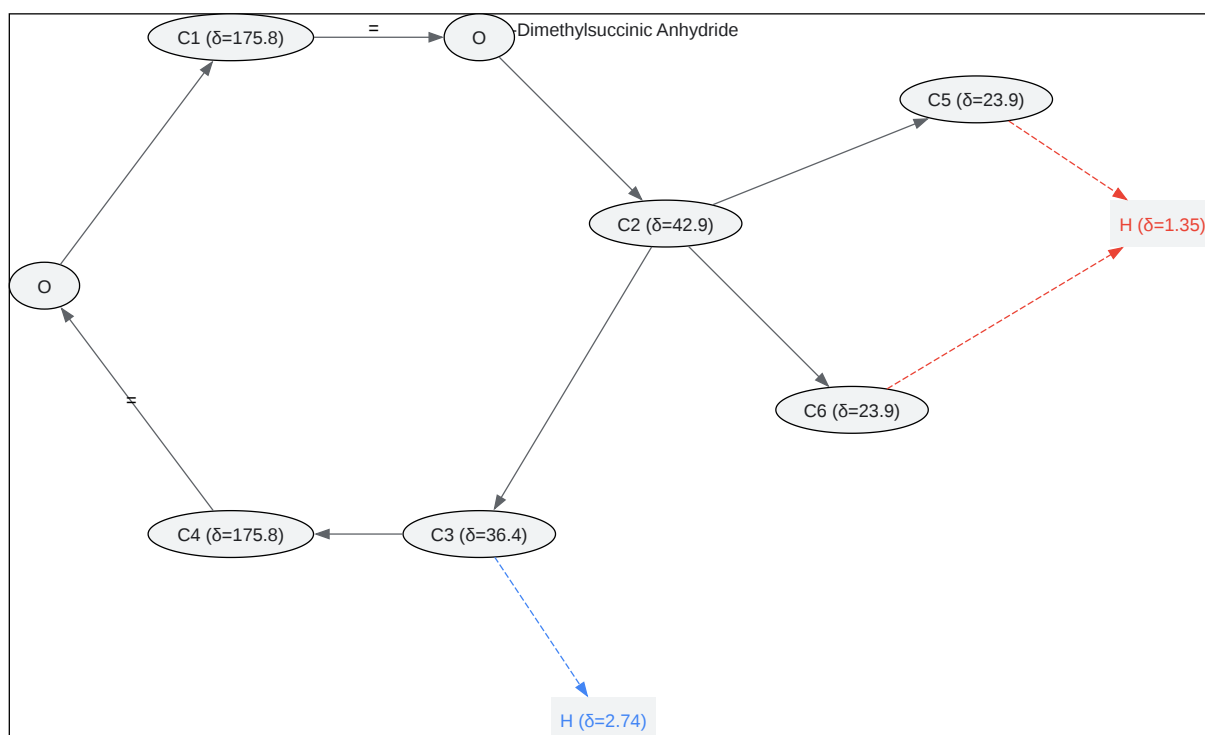
^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz NMR spectrometer.
- Solvent: CDCl_3 .
- Reference: CDCl_3 at 77.16 ppm.

- Acquisition Parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.36 s
 - Spectral width: 238.8 ppm

Structural and Signaling Visualization

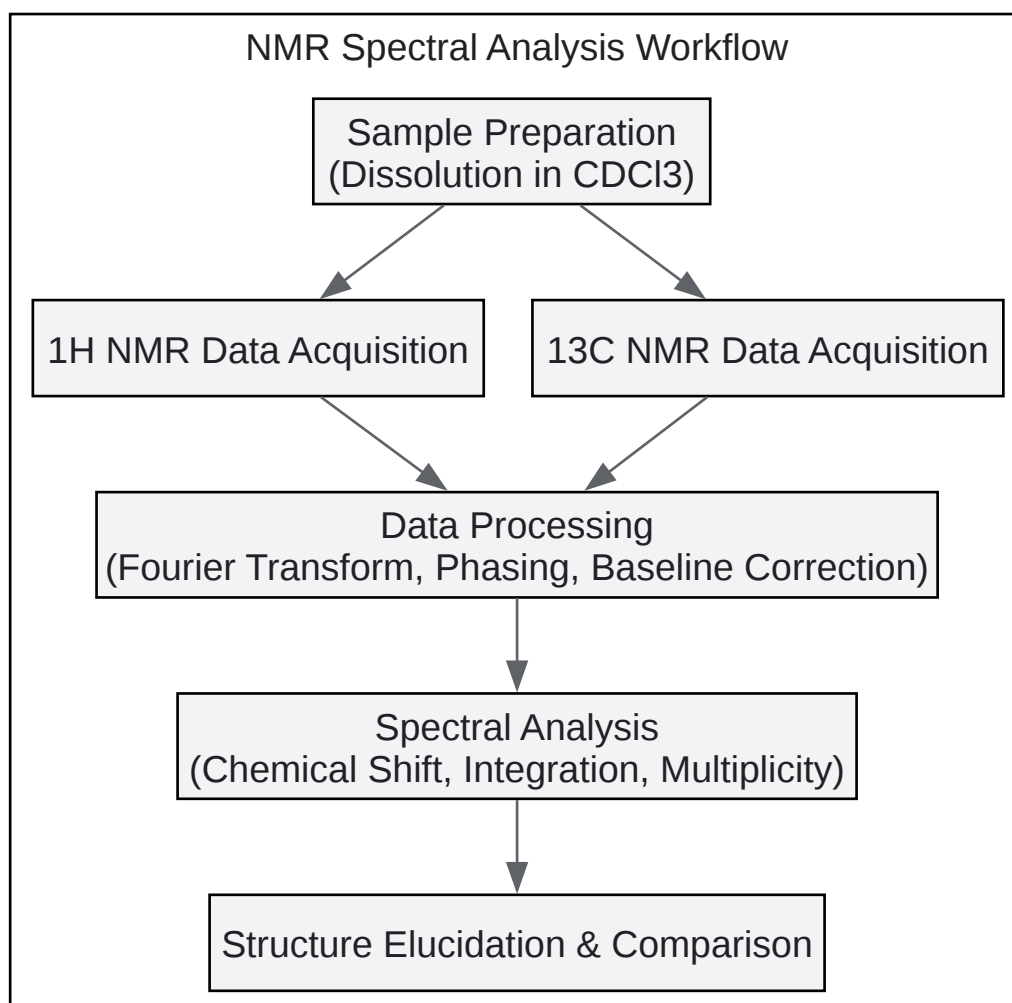
The chemical structure of **2,2-dimethylsuccinic anhydride** and the corresponding NMR signal assignments are depicted in the following diagrams.



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Caption: Chemical structure of **2,2-dimethylsuccinic anhydride** with ¹³C and ¹H NMR chemical shift assignments.

The following diagram illustrates the workflow for NMR spectral analysis.



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Caption: A generalized workflow for acquiring and analyzing NMR spectra of small organic molecules.

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